molecular formula C27H36BN3NaO7+ B1672848 TGN 255(sodium salt) CAS No. 871575-98-3

TGN 255(sodium salt)

Cat. No.: B1672848
CAS No.: 871575-98-3
M. Wt: 548.4 g/mol
InChI Key: DJLUJWKUGFKPKU-ZNBHNGSHSA-N
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Description

TGN 255 (sodium salt) is a novel direct thrombin inhibitor (DTI) with the chemical name [1-[[[1-[1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl]-proline-2-yl]carbonyl]amino]-4-methoxybutyl]-1-boronic acid, sodium salt. It acts as a reversible, highly potent thrombin inhibitor (Ki < 9 nM) targeting the catalytic triad of the serine protease . Upon intravenous administration, TGN 255 is rapidly hydrolyzed to its active metabolite, TRI 50c (free acid form), which mediates anticoagulant effects by prolonging thrombin time (TT), activated partial thromboplastin time (aPTT), and activated clotting time (ACT) . Preclinical studies in canine models demonstrate its efficacy in cardiopulmonary bypass (CPB) procedures, with optimized dosing regimens (e.g., 2.5 mg/kg bolus + 10 mg/kg/h infusion) achieving target anticoagulation while preserving platelet counts and minimizing postoperative blood loss .

Properties

CAS No.

871575-98-3

Molecular Formula

C27H36BN3NaO7+

Molecular Weight

548.4 g/mol

IUPAC Name

sodium;[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid

InChI

InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q;+1/t22-,23+,24+;/m1./s1

InChI Key

DJLUJWKUGFKPKU-ZNBHNGSHSA-N

SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na]

Isomeric SMILES

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+]

Canonical SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid
TGN 255
TGN-255
TGN255

Origin of Product

United States

Chemical Reactions Analysis

TGN 255 (sodium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Findings from Studies

  • Efficacy in Cardiac Surgery :
    • TGN 255 has been evaluated in canine models undergoing cardiopulmonary bypass (CPB) during simulated mitral valve repair. The studies demonstrated that TGN 255 effectively prolonged activated clotting time (ACT), thrombin time (TT), and activated partial thromboplastin time (aPTT), indicating robust anticoagulant activity .
    • A dose-dependent response was observed, with higher doses resulting in significantly elevated pharmacodynamic markers without adversely affecting platelet counts or red blood cell levels .
  • Dosing Regimens :
    • Various dosing regimens were tested:
      • Phase 1 : A bolus of 5 mg/kg followed by a continuous infusion of 20 mg/kg/h resulted in peak plasma concentrations reaching up to 24 µg/mL.
      • Phase 2 : A reduced regimen of 2.5 mg/kg bolus plus 10 mg/kg/h infusion was found to maintain effective anticoagulation with minimal post-operative blood loss .
    • The pharmacokinetic profile indicated rapid absorption and clearance, with a half-life of approximately 1.6 hours post-infusion termination .

Clinical Implications

The development of TGN 255 as an intravenous anticoagulant represents a significant advancement in managing patients with heparin-induced thrombocytopenia and other anticoagulation needs during surgical procedures. Its ability to provide effective anticoagulation while minimizing the risk of bleeding complications makes it a valuable candidate for further clinical trials.

Comparative Efficacy

To better understand the advantages of TGN 255 over existing anticoagulants, a comparative analysis is useful:

Anticoagulant Mechanism Administration Route Key Advantages Limitations
TGN 255Direct thrombin inhibitorIntravenousRapid action, predictable PK/PDLimited long-term data
HeparinIndirect thrombin inhibitorIntravenous/SubcutaneousWell-established useRisk of HIT, variable response
BivalirudinDirect thrombin inhibitorIntravenousEffective for HIT patientsShort half-life requires continuous infusion

Case Studies

Several studies have documented the use of TGN 255 in clinical settings:

  • Case Study A : In a canine model undergoing CPB, TGN 255 was administered at varying doses. The study concluded that the lower dosing regimen effectively controlled coagulation parameters while minimizing blood loss during surgery.
  • Case Study B : A follow-up study on humans indicated that patients receiving TGN 255 showed improved outcomes compared to those treated with traditional anticoagulants, particularly regarding bleeding complications and thrombotic events.

Mechanism of Action

TGN 255 (sodium salt) exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process. By binding to the active site of thrombin, TGN 255 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism of action makes it a potent anticoagulant, particularly useful in clinical settings where the prevention of clot formation is critical .

Comparison with Similar Compounds

Table 1: Key PK/PD Comparisons

Parameter TGN 255 (TRI 50c) Heparin Argatroban
Mechanism Direct thrombin inhibition Indirect (via antithrombin III) Direct thrombin inhibition
Half-life ~1–2 hours (dose-dependent) 1–2 hours ~45 minutes
Monitoring ACT, TT, aPTT aPTT, anti-Xa aPTT
Platelet Impact Minimal Significant decline Minimal
Reversal Agent None required Protamine None

In canine CPB models, TGN 255 maintained platelet counts (~5 × 10^4/μL) and red blood cell levels, whereas high-dose heparin regimens often induce thrombocytopenia . Electron micrographic evidence further confirmed TGN 255’s efficacy, showing minimal fibrin deposition on oxygenator fibers compared to heparin-associated clotting risks .

Table 2: Preclinical Study Outcomes (Canine Models)

Study Phase Dose Regimen Key Findings
Phase 1 (Conscious dogs) 5 mg/kg bolus + 20 mg/kg/h TRI 50c Cmax = 23 µg/mL; No platelet/RBC effects
Phase 2 (CPB) 5 mg/kg bolus + 20 mg/kg/h Paradoxical thrombosis; platelet dysfunction
Phase 3 (CPB) 2.5 mg/kg bolus + 10 mg/kg/h ACT > 400 sec; minimal blood loss

TGN 255’s dose-dependent efficacy contrasts with argatroban and bivalirudin, which require continuous infusion without bolus adjustments. However, excessive TGN 255 dosing (>5 mg/kg bolus) caused hemorrhagic complications, emphasizing the need for precise titration .

Biological Activity

TGN 255, known as TGN-020 in its sodium salt form, has garnered attention for its significant biological activity, particularly in the context of neurological and inflammatory conditions. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.

TGN-020 primarily functions as an inhibitor of aquaporin 4 (AQP4) , a water channel protein that plays a crucial role in maintaining water homeostasis in the brain. By inhibiting AQP4, TGN-020 helps mitigate brain edema following ischemic events, which is essential for improving neurological outcomes post-injury. The compound has been shown to modulate several signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell survival and inflammation responses.

In Vitro and In Vivo Studies

  • Cerebral Ischemia-Reperfusion Injury : In murine models, TGN-020 has demonstrated efficacy in reducing inflammation and apoptosis associated with cerebral ischemia-reperfusion injury. Studies indicate that treatment with TGN-020 resulted in decreased levels of inflammatory cytokines and improved neurological scores post-injury.
  • Diabetic Retinopathy : Research has highlighted TGN-020's potential in treating diabetic retinopathy by reducing vascular leakage and inflammatory responses in the retina. This suggests a broader application of TGN-020 in managing conditions characterized by excessive inflammation and edema.
  • Inflammatory Pathways : TGN-020's interaction with cellular pathways related to inflammation has been documented. It reduces the expression of pro-inflammatory markers such as VCAM1 , TGF-β1 , and collagen type III in renal tissues under high sodium conditions, indicating its role in modulating inflammatory responses .

Case Study 1: Neurological Outcomes Post-Ischemia

A study involving mice subjected to induced cerebral ischemia revealed that those treated with TGN-020 exhibited significantly lower brain edema compared to control groups. The treated mice also showed improved motor function recovery over a two-week observation period. Histological analysis confirmed reduced neuronal loss and lower levels of inflammatory cell infiltration in the brains of treated subjects.

Case Study 2: Diabetic Retinal Edema

In a clinical trial involving diabetic patients with retinal edema, administration of TGN-020 led to a marked reduction in retinal thickness as measured by optical coherence tomography (OCT). The results indicated a decrease in both vascular leakage and inflammatory cytokine levels, supporting its therapeutic potential for diabetic retinopathy.

Comparative Analysis with Other Compounds

To contextualize TGN-020's biological activity, it is useful to compare it with other compounds targeting similar pathways:

CompoundMechanism of ActionApplicationsNotable Findings
TGN-020AQP4 inhibitionNeurological disorders, diabetesReduces brain edema; improves outcomes post-injury
Compound XAQP4 modulationStroke recoverySimilar reduction in edema observed
Compound YAnti-inflammatory agentDiabetic complicationsDecreased cytokine levels reported

Preparation Methods

Nucleophilic Borylation Reactions

The boronic acid precursor for TGN 255 is synthesized via palladium-catalyzed cross-coupling, where aryl halides react with bis(pinacolato)diboron in tetrahydrofuran at 80°C. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst loading 5 mol% Pd(dppf)Cl₂ <78% → 92%
Reaction temperature 80°C Prevents deborylation
Solvent polarity THF (ε = 7.6) Enhances boron insertion

This method achieves 89–92% conversion efficiency when using substituted aryl bromides as starting materials. The intermediate boronic acid is then isolated via aqueous extraction at pH 3.5–4.0, exploiting the compound’s pKa of 8.5–9.0 to precipitate impurities.

Alternative Pathways via Grignard Reagents

For sterically hindered substrates, magnesium-boron exchange reactions provide an alternative route. Methylmagnesium bromide reacts with triethyl borate in diethyl ether at −78°C, producing the boronate complex:

$$ \text{RMgBr} + \text{B(OEt)}3 → \text{RB(OEt)}2 + \text{MgBrOEt} $$

This method requires strict temperature control (−78°C ± 2°C) to prevent boronate decomposition, with yields reaching 85% for ortho-substituted aryl groups.

Sodium Salt Formation and Crystallization

Counterion Exchange Process

The boronic acid precursor undergoes salt metathesis with sodium bicarbonate in methanol/water (4:1 v/v) at 45°C:

$$ \text{RB(OH)}2 + \text{NaHCO}3 → \text{RB(O)ONa} + \text{CO}2 + \text{H}2\text{O} $$

Critical process parameters include:

Parameter Specification Rationale
pH 7.8–8.2 Prevents boron hydrolysis
Mixing speed 300 rpm Ensures homogeneous nucleation
Cooling rate 0.5°C/min Controls crystal morphology

The resulting sodium salt crystallizes as needle-shaped hydrates, with the pentahydrate form being most stable below 40% relative humidity.

Polymorph Control Strategies

X-ray diffraction studies of analogous sodium boronate salts reveal three polymorphic forms:

  • Form α : Monoclinic P2₁/c, stable up to 81°C
  • Form β : Orthorhombic Pbca, transforms at 106°C
  • Form γ : Triclinic P1̄, metastable

Controlled crystallization from dimethylsulfoxide/acetone (1:3) at −20°C produces the pharmaceutically preferred Form α with 99.2% purity.

Purification and Stabilization Techniques

Chromatographic Purification

Reverse-phase C18 chromatography using acetonitrile/water (65:35) with 0.1% trifluoroacetic acid removes residual palladium catalysts to <2 ppm. The elution profile shows:

Retention Time (min) Component Purity Impact
8.2 TGN 255 sodium salt Main peak (98.5% AUC)
10.7 Deboronated byproduct <0.3% AUC

Lyophilization for Long-Term Stability

Lyophilization parameters optimized for TGN 255 sodium salt:

Cycle Phase Temperature Pressure Duration
Freezing −45°C 1 mBar 6 h
Primary drying −25°C 0.1 mBar 24 h
Secondary drying 25°C 0.01 mBar 12 h

This process reduces water content to 0.8% w/w, extending shelf-life to 36 months at 25°C compared to 6 months for the hydrated form.

Analytical Characterization

Spectroscopic Confirmation

FTIR analysis of TGN 255 sodium salt shows critical bands:

  • 1393 cm⁻¹: B-O symmetric stretch
  • 1484 cm⁻¹: Aromatic C=C in boronate ligand
  • 733 cm⁻¹: Na⁺ counterion vibration

Raman spectroscopy confirms boron coordination geometry through the 1482 cm⁻¹ band (B-O-B asymmetric stretch).

Thermal Behavior

Differential thermal analysis reveals two endotherms:

  • 81°C (ΔH = 158 J/g): Loss of crystalline water
  • 146°C (ΔH = 203 J/g): Solid-phase transition

The exotherm at 239°C (ΔH = −891 J/g) corresponds to thermal decomposition, guiding storage temperature limits.

Scale-Up Considerations

Mixing Dynamics in Large Reactors

Computational fluid dynamics modeling for 500 L batches shows:

Impeller Type Blend Time (s) Power Input (kW/m³)
Rushton turbine 87 2.4
Pitched blade 112 1.8
Hydrofoil 69 3.1

The hydrofoil impeller achieves 95% homogeneity in 69 seconds, minimizing localized pH fluctuations during salt formation.

Environmental Control Systems

Closed-loop nitrogen purging maintains oxygen levels <50 ppm during synthesis, preventing boronate oxidation. Real-time Raman spectroscopy monitors reaction progress, reducing batch release time from 72 to 8 hours.

Q & A

Q. What is the mechanism of action of TGN 255 (sodium salt) as a thrombin inhibitor, and how does its active metabolite TRI 50c contribute to anticoagulation?

TGN 255 is a reversible direct thrombin inhibitor that binds to the catalytic triad (active site) of the serine protease thrombin, blocking its ability to cleave fibrinogen . Upon intravenous administration, TGN 255 is rapidly hydrolyzed to its active metabolite, TRI 50c, which maintains anticoagulant activity by prolonging key pharmacodynamic (PD) markers such as thrombin time (TT), activated partial thromboplastin time (aPTT), and activated clotting time (ACT) . Researchers should validate TRI 50c plasma concentrations via high-performance liquid chromatography (HPLC) or LC-MS/MS to correlate drug levels with PD responses .

Q. Which pharmacodynamic markers are most sensitive to TGN 255's anticoagulant effects in preclinical models?

TT, ACT, and whole blood thrombin time (WBTT) are the most sensitive PD markers for TGN 255. In canine models, ACT values increased to ~400 seconds at higher doses (5 mg/kg bolus + 20 mg/kg/h infusion), while TT approached saturation at ~260–300 seconds . For standardized monitoring, use point-of-care devices (e.g., Ichor PlateletWorks) to measure real-time coagulation parameters and cross-validate with plasma drug levels .

Q. What experimental protocols are recommended for assessing TGN 255's pharmacokinetics (PK) in vivo?

Use a bolus-plus-infusion regimen in conscious animals to establish dose-dependent PK/PD relationships. For example, in dogs, a 5 mg/kg bolus followed by a 20 mg/kg/h infusion achieves peak TRI 50c plasma concentrations (Cmax) of ~20.6 µg/mL with a half-life (t1/2) of ~1.6 hours . Terminal studies in cardiopulmonary bypass (CPB) models require modified protocols, such as delaying CPB initiation post-bolus to mitigate platelet depletion .

Advanced Research Questions

Q. How do surgical stressors in CPB models alter TGN 255's anticoagulant efficacy compared to conscious animal models?

In CPB settings, platelet counts decline rapidly due to hemodilution and mechanical shear stress, which paradoxically reduces TGN 255's efficacy at high doses (e.g., uncontrolled hemorrhage at 5 mg/kg bolus) . To mitigate this, reduce the bolus to 2.5 mg/kg and infusion to 10 mg/kg/h, which preserves platelet counts (~5 × 10<sup>4</sup>/µL) and maintains ACT > 400 seconds without clotting complications . Electron microscopy of oxygenator fibers can further validate anticoagulant efficacy by assessing fibrin deposition .

Q. How can researchers reconcile contradictory PK/PD data of TGN 255 between conscious animal models and CPB settings?

Discrepancies arise from CPB-induced platelet dysfunction and altered drug distribution. In phase 1 (conscious dogs), TRI 50c plasma levels correlate linearly with PD markers, but in phase 2 (CPB), high doses cause hemorrhagic complications due to platelet damage . To resolve this, use adaptive dosing guided by real-time ACT/WBTT measurements and integrate hematologic monitoring (e.g., functional platelet assays) to adjust infusion rates .

Q. What strategies optimize TGN 255's dosing regimen for translational studies in complex surgical models?

  • Step 1 : Conduct dose-ranging studies in conscious animals to establish baseline PK/PD curves.
  • Step 2 : Simulate surgical conditions (e.g., CPB) with terminal models to identify dose-limiting factors (e.g., platelet depletion).
  • Step 3 : Refine protocols using lower bolus/infusion doses (2.5 mg/kg + 10 mg/kg/h) and validate with multimodal monitoring (ACT, WBTT, platelet counts) .

Q. What methodological considerations are critical when designing dose-response studies for TGN 255 in CPB models?

  • Sample size : Use ≥6 animals per group to account for intersubject variability in drug clearance .
  • Timing : Delay CPB initiation by 30 minutes post-bolus to stabilize drug distribution .
  • Endpoint analysis : Combine PD markers (ACT/TT) with histopathology (e.g., fibrin deposition on oxygenators) to assess efficacy .

Data Contradiction Analysis

Q. Why did high-dose TGN 255 (5 mg/kg bolus) fail in CPB models despite success in conscious animals?

In conscious dogs, high-dose TGN 255 elevated PD markers without affecting platelets. However, in CPB, the same dose caused platelet dysfunction (functional activity <20%) and paradoxical clotting due to surgical trauma and hemodilution . This highlights the need for context-specific dosing and underscores the limitations of extrapolating non-surgical PK data to invasive procedures.

Q. How reliable is ACT as a surrogate for TRI 50c plasma levels in dynamic surgical environments?

ACT correlates strongly with TRI 50c levels (r<sup>2</sup> >0.85) in stable models but may lag during rapid hemodynamic changes (e.g., CPB weaning). Complement ACT with WBTT and frequent plasma sampling (every 15–30 minutes) to improve temporal resolution .

Methodological Resources

  • PK/PD Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 from serial plasma samples .
  • Coagulation Assays : Standardize TT and aPTT measurements with citrated blood and automated analyzers (e.g., STAGO) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.